molecular formula C12H11FN4O2 B602301 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine CAS No. 1506942-35-3

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine

Cat. No.: B602301
CAS No.: 1506942-35-3
M. Wt: 262.25
InChI Key:
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Description

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is a degradation product or impurity associated with the analgesic drug Flupirtine Maleate. Flupirtine Maleate is a non-opioid analgesic used for the management of pain following surgery, trauma, dental extraction, and other conditions. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .

Biochemical Analysis

Biochemical Properties

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is associated with the activation of potassium K V 7 (KCNQ) channels and additional GABA A ergic mechanisms . It interacts with these channels and mechanisms, leading to a series of therapeutic possibilities .

Cellular Effects

The compound exerts its effects on various types of cells, including neuronal and non-neuronal cells . It influences cell function by suppressing over-excitability of these cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The main mode of action of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is the activation of potassium K V 7 (KCNQ) channels . It also exhibits additional GABA A ergic mechanisms . These actions result in the suppression of over-excitability of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine change over time . The compound shows stability, but degradation products have been observed in long-term studies .

Dosage Effects in Animal Models

The effects of 2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine vary with different dosages in animal models . It has been shown to be effective in treating a range of acute and persistent pain conditions .

Metabolic Pathways

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine involves the degradation of Flupirtine Maleate under specific conditions. The degradation can be induced by subjecting Flupirtine Maleate to stress conditions such as heat, light, and acidic or basic environments. The degradation products are then isolated and characterized using techniques like preparative high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: In an industrial setting, the production of this compound is typically a byproduct of the manufacturing process of Flupirtine Maleate. The impurity is monitored and controlled through stringent quality control measures to ensure that it remains within acceptable limits. The isolation and purification of the impurity for analytical purposes involve the use of preparative HPLC and other chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine can undergo various chemical reactions, including:

    Oxidation: The impurity can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert the impurity into reduced forms.

    Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives .

Scientific Research Applications

6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 6-Amino-2-(4-fluorobenzyl)amino-3-nitro-pyridine is unique in its specific chemical structure and the conditions under which it is formed. Its identification and characterization are crucial for ensuring the safety and efficacy of Flupirtine Maleate formulations .

Properties

IUPAC Name

2-N-[(4-fluorophenyl)methyl]-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2/c13-9-3-1-8(2-4-9)7-15-12-10(17(18)19)5-6-11(14)16-12/h1-6H,7H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNXUYPTGXNDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=C(C=CC(=N2)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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